

AC-55541 Demonstrates Superior Potency to SLIGRL-NH2 in PAR2 Activation

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For researchers in pharmacology and drug development, the quest for potent and selective receptor agonists is paramount. In the context of Protease-Activated Receptor 2 (PAR2), a key player in inflammation and pain, both the small molecule **AC-55541** and the peptide SLIGRL-NH2 serve as valuable research tools. However, experimental data clearly indicates a significant potency advantage for **AC-55541**.

AC-55541, a non-peptidic compound, has emerged as a highly potent and selective agonist of PAR2.[1][2] In contrast, the peptide agonist SLIGRL-NH2, derived from the tethered ligand sequence of the receptor, exhibits considerably lower potency.[3][4] Direct comparative studies have shown SLIGRL-NH2 to be 30 to 300 times less potent than AC-55541 in activating PAR2 signaling pathways.[3] This difference in potency is a critical consideration for in vitro and in vivo experimental design.

Potency Comparison

The potency of these two agonists has been quantified across various cellular assays, with **AC-55541** consistently demonstrating activity at lower concentrations than SLIGRL-NH2.



Compound	Assay Type	Potency (EC50 / pEC50)	Reference
AC-55541	Ca2+ Mobilization	pEC50 = 6.6 (~251 nM)	[1][2]
Phosphatidylinositol (PI) Hydrolysis	pEC50 = 5.9 (~1.26 μM)	[1][2]	
Cell Proliferation	pEC50 = 6.7 (~200 nM)	[1][2]	
General PAR2 Signaling Assays	200 - 1000 nM	[3][5]	_
SLIGRL-NH2	General PAR2 Activation	EC50 = 0.5 - 2.0 μM	[6]
Relaxation in Endothelium-free Preparations	EC50 = 10 μM	[7]	

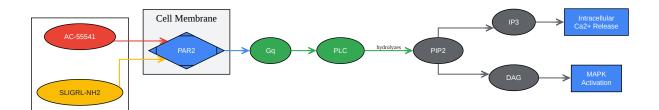
Receptor Specificity

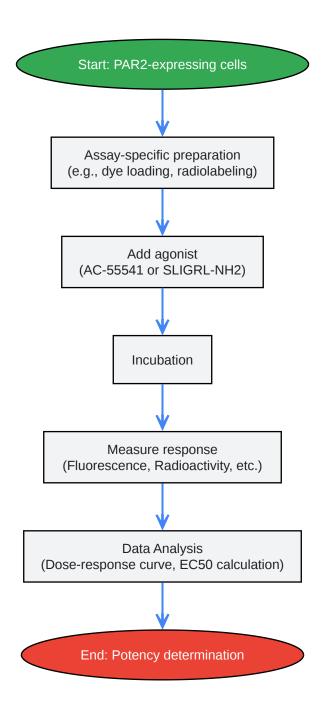
While both compounds are agonists for PAR2, their specificity profiles differ. **AC-55541** is highly selective for PAR2, showing no activity at other PAR subtypes or a panel of over 30 other receptors involved in nociception and inflammation.[1][2][3] In addition to its activity at PAR2, SLIGRL-NH2 has also been reported to be an agonist of the Mas-related G protein-coupled receptor C11 (MrgprC11).[7]

Signaling Pathways

Both **AC-55541** and SLIGRL-NH2 activate PAR2, a G protein-coupled receptor (GPCR), leading to the initiation of downstream intracellular signaling cascades. The primary pathways activated include the mobilization of intracellular calcium (Ca2+) and the hydrolysis of phosphatidylinositol, which are characteristic of Gq protein coupling.[1][2][3][4] Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway has also been documented for PAR2 agonists like SLIGRL-NH2.[4]









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